molecular formula C12H20F2N2O2 B1531118 Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1228631-69-3

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1531118
CAS No.: 1228631-69-3
M. Wt: 262.3 g/mol
InChI Key: DPKMOHMENJEEJV-UHFFFAOYSA-N
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Description

Spirocyclic Core Architecture: Bicyclic Ring System Analysis

The fundamental structural framework of this compound is based on the diazaspiro[3.5]nonane core system, which consists of two distinct ring components connected through a quaternary spiro carbon atom. The spirocyclic arrangement creates a unique bicyclic system where a three-membered ring shares a single carbon atom with a six-membered ring, establishing the characteristic [3.5] nomenclature that defines the ring size distribution.

The diazaspiro[3.5]nonane scaffold incorporates two nitrogen atoms strategically positioned within the bicyclic framework. These nitrogen atoms occupy positions 2 and 7 within the spirocyclic system, creating a molecular architecture that exhibits distinctive conformational properties compared to purely carbocyclic spiranes. The presence of nitrogen heteroatoms introduces additional electronic density and potential coordination sites, significantly influencing the compound's chemical behavior and biological activity profile.

Table 1: Structural Parameters of Diazaspiro[3.5]nonane Core System

Parameter Value Reference
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.20 g/mol
Spiro Carbon Quaternary center
Ring System [3.5] Bicyclic
Nitrogen Positions 2,7-diaza

The spirocyclic core demonstrates remarkable conformational rigidity due to the constraint imposed by the spiro junction. This structural feature prevents the free rotation that would typically occur in acyclic systems, thereby locking the molecule into a defined three-dimensional shape. The rigidity of the spirocyclic framework has important implications for molecular recognition processes and binding interactions with biological targets, as the preorganized geometry reduces the entropic penalty associated with receptor binding.

Computational analysis of related diazaspiro compounds has revealed that the spirocyclic architecture exhibits specific conformational preferences that are influenced by the electronic properties of the constituent atoms. The three-membered ring component typically adopts a slightly puckered conformation to minimize angle strain, while the six-membered ring can adopt chair-like conformations similar to cyclohexane derivatives. The interaction between these two ring systems through the spiro carbon creates a unique molecular topology that is neither purely cyclic nor acyclic in character.

Fluorine Substituent Positioning: Electronic and Steric Implications

The incorporation of two fluorine atoms at the 5,5-positions of the diazaspiro[3.5]nonane framework introduces significant electronic and steric perturbations that fundamentally alter the compound's chemical properties. Fluorine substitution at geminal positions creates a difluoromethylene group that exhibits unique electronic characteristics due to the high electronegativity of fluorine and its ability to participate in hyperconjugation effects.

The electronic impact of 5,5-difluoro substitution manifests through several distinct mechanisms. First, the electron-withdrawing nature of fluorine atoms significantly reduces the electron density on the adjacent carbon center, creating a localized electrophilic region within the molecule. This electronic depletion affects the basicity of nearby nitrogen atoms and can influence the compound's protonation behavior under physiological conditions. Second, the presence of fluorine atoms introduces the potential for hydrogen bonding interactions through the lone pairs on fluorine, although these interactions are typically weaker than conventional hydrogen bonds.

Table 2: Electronic Properties of Fluorine Substitution Effects

Property 5,5-Difluoro Impact Mechanism
Electron Density Decreased Inductive withdrawal
Nitrogen Basicity Reduced Through-bond effects
Dipole Moment Increased Polar C-F bonds
Lipophilicity Enhanced Fluorine hydrophobic effect

Steric considerations play an equally important role in determining the structural behavior of the 5,5-difluoro-substituted system. The van der Waals radius of fluorine is intermediate between hydrogen and other halogens, creating a moderate steric demand that can influence conformational preferences without causing severe steric strain. The geminal difluoro substitution pattern creates a pseudo-tetrahedral geometry around the substituted carbon, with the C-F bond lengths being shorter than typical C-H bonds due to the higher s-character in the carbon orbitals.

Research on related fluorinated spirocyclic systems has demonstrated that fluorine substitution can significantly affect the conformational equilibria of flexible ring systems. In the case of the diazaspiro[3.5]nonane framework, the 5,5-difluoro substitution pattern may influence the preferred conformations of the six-membered ring component, potentially favoring conformations that minimize unfavorable steric interactions while maximizing favorable electronic effects.

The positioning of fluorine atoms at the 5,5-positions also creates opportunities for unique intermolecular interactions. Fluorine atoms can participate in weak hydrogen bonding interactions with suitable donors, and the electrostatically negative fluorine centers can engage in favorable interactions with electropositive regions of binding partners. These interaction capabilities contribute to the potential biological activity of fluorinated spirocyclic compounds and may enhance their binding affinity for specific protein targets.

Carboxylate Ester Functionalization: tert-Butyl Protecting Group Dynamics

The tert-butyl carboxylate functionality at position 7 of the diazaspiro[3.5]nonane framework serves multiple structural and chemical purposes, functioning primarily as a protecting group for the carboxylic acid moiety while also contributing to the overall molecular properties of the compound. The tert-butyl protecting group represents one of the most commonly employed acid-labile protecting groups in organic synthesis, offering excellent stability under basic and neutral conditions while remaining readily removable under acidic conditions.

The mechanism of tert-butyl carboxylate protection involves the formation of a stable ester bond between the carboxylic acid and the tertiary alcohol. This ester linkage effectively masks the acidic character of the carboxyl group, converting it from a polar, ionizable functionality into a neutral, lipophilic ester. The resulting change in physicochemical properties significantly affects the compound's solubility profile, membrane permeability, and overall pharmacokinetic behavior.

Table 3: tert-Butyl Protecting Group Characteristics

Property Value/Description Impact
Stability Acid-labile Selective deprotection
Solubility Lipophilic enhancement Improved membrane penetration
Steric Bulk Moderate Conformational influence
Removal Conditions Trifluoroacetic acid Mild deprotection

The steric bulk of the tert-butyl group creates significant conformational constraints around the attachment site. The three methyl groups of the tert-butyl moiety adopt a pseudo-tetrahedral arrangement that occupies considerable three-dimensional space, potentially influencing the preferred conformations of the spirocyclic framework. This steric influence may affect the accessibility of nearby functional groups and can impact the compound's binding interactions with biological targets.

Removal of the tert-butyl protecting group typically occurs through acid-catalyzed hydrolysis, involving protonation of the ester oxygen followed by elimination of the tert-butyl cation. The resulting tert-butyl cation is stabilized by hyperconjugation effects from the three methyl groups, making this elimination process thermodynamically favorable. The deprotection reaction proceeds cleanly under mild acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol.

The strategic placement of the tert-butyl carboxylate at position 7 of the diazaspiro framework creates opportunities for further chemical elaboration following deprotection. The revealed carboxylic acid functionality can participate in amide bond formation, esterification reactions, or metal coordination processes, enabling the synthesis of more complex molecular architectures. Additionally, the carboxylic acid group introduces pH-dependent ionization behavior that can significantly affect the compound's biological activity and cellular uptake mechanisms.

Research on related diazaspiro compounds has demonstrated that carboxylate functionalization can enhance binding affinity for specific protein targets through ionic interactions and hydrogen bonding. The ability to selectively reveal the carboxylic acid functionality through controlled deprotection provides a valuable tool for structure-activity relationship studies and pharmacological optimization efforts.

Properties

IUPAC Name

tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-5-4-11(6-15-7-11)12(13,14)8-16/h15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKMOHMENJEEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CNC2)C(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Seven-Step Synthesis Method (Patent CN111620869A)

This method focuses on tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, a closely related structure, and can be adapted for the difluoro-substituted analogue. The key steps are:

Step Reaction Description Reagents & Conditions Temperature (°C) Time
1 Ethyl malonate reacts in ethanol to form intermediate 2 Ethanol solvent 25–80 5 hours
2 Reduction of compound 2 with lithium borohydride (LiBH4) Tetrahydrofuran (THF) solvent 0–70 2.5 hours
3 Tosylation of compound 3 with p-toluenesulfonyl chloride Dichloromethane (DCM) solvent 25 12 hours
4 Ring closure via cesium carbonate Acetonitrile solvent 25–90 3 hours
5 Reduction of compound 5 with magnesium chips Methanol solvent 25–80 1 hour
6 Boc protection of compound 6 with Boc anhydride Dichloromethane solvent 25 12 hours
7 Final hydrogenation with palladium on carbon (Pd/C) Methanol solvent 25 3 hours

This sequence is designed for industrial applicability, using readily available starting materials and mild conditions. The reaction steps are monitored by thin layer chromatography (TLC) and controlled for temperature and time to maximize yield and purity.

Diversity-Oriented Synthesis (DOS) Approach via Petasis Reaction and Ring-Closing Metathesis

A modern approach to synthesizing difluoro-substituted spirocyclic compounds involves:

Key Findings from Optimization (Table 1):

Entry Solvent Concentration (M) Conversion to Product (%) Notes
1 Methanol 0.2 68 Moderate yield
2 DMF 0.2 87 Higher yield
5 Toluene 0.2 79 Good yield, easy isolation
10 Toluene 1.0 99 Optimal conditions

The Petasis reaction performed best in toluene at 70°C for 72 hours with reagent ratios of ketone:boronic acid:amine = 1:1.25:1.1, achieving near-quantitative yields.

Reaction Sequence Summary:

  • Petasis reaction forms the key intermediate with difluoro substituents.
  • Ring-closing metathesis using Grubbs II catalyst under reflux in dichloromethane forms the spirocyclic core.
  • Hydrogenation over Pd/C in methanol saturates the ring.
  • Boc protection is performed in dichloromethane or methanol at room temperature.

This method allows for scalability and modification of substituents, making it versatile for medicinal chemistry applications.

Comparative Analysis of Preparation Methods

Feature Seven-Step Method (Patent) DOS Approach (ChemRxiv)
Starting Materials Ethyl malonate, lithium borohydride 4,4-Difluorocyclohexan-1-one, allylamine, boronic acid
Key Reactions Reduction, tosylation, ring closure, Boc protection Petasis reaction, ring-closing metathesis, hydrogenation, Boc protection
Reaction Conditions Mild temperatures (0–90°C), multi-step Heating at 70°C (Petasis), reflux (RCM)
Yield and Purity Optimized for industrial scale Near-quantitative yields in optimized conditions
Scalability Designed for industrial production Demonstrated on hundreds gram scale
Flexibility Focused on specific spirocyclic target Adaptable to various spirocyclic scaffolds

Research Notes and Considerations

  • The seven-step method emphasizes industrial feasibility with straightforward purification and control.
  • The DOS strategy offers a modern, modular approach allowing rapid diversification of spirocyclic frameworks.
  • Both methods utilize Boc protection to stabilize the amine functionality.
  • Reaction monitoring by TLC and NMR, especially ^19F NMR for difluoro compounds, is critical for reaction control.
  • Solvent choice impacts yield and ease of purification; toluene is preferred in the Petasis reaction for product isolation.
  • Catalysts such as Grubbs II and Pd/C are essential for ring formation and hydrogenation steps.

Summary Table of Key Reaction Parameters

Step/Reaction Reagents/Conditions Temperature (°C) Time Yield/Notes
Ethyl malonate reaction Ethanol solvent 25–80 5 h Intermediate formation
Reduction with LiBH4 THF solvent 0–70 2.5 h High conversion
Tosylation p-Toluenesulfonyl chloride, DCM 25 12 h Formation of tosylate
Ring closure Cesium carbonate, MeCN 25–90 3 h Cyclization step
Reduction with Mg chips Methanol solvent 25–80 1 h Reduction to amine
Boc protection Boc anhydride, DCM 25 12 h Carbamate formation
Hydrogenation Pd/C catalyst, Methanol 25 3 h Final product formation
Petasis reaction (DOS method) Allyl boronic acid, amine, difluoroketone 70 72 h Near quantitative yield
Ring-closing metathesis Grubbs II catalyst, DCM reflux Reflux 0.5 h Spirocycle formation
Hydrogenation (DOS method) Pd/C, Methanol RT 18 h Saturation of double bonds
Boc protection (DOS method) Boc2O, NaOH, DCM or MeOH RT 18 h Carbamate formation

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate has been studied for its potential as a building block in the synthesis of novel pharmaceuticals. Its unique spirocyclic structure can confer specific biological activities, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of spirocyclic compounds exhibit anticancer properties. A study involving similar diazaspiro compounds highlighted their ability to inhibit cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis. The fluorine substituents may enhance the lipophilicity and bioavailability of the compounds, improving their therapeutic efficacy .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of complex molecules.

Synthesis Methodology

This compound can be synthesized via multi-step reactions involving amination and fluorination processes. Its spirocyclic nature allows for diverse functionalization strategies that can lead to the formation of various derivatives with tailored properties.

StepReaction TypeReagentsConditions
1AminationAmine + CarbonylAcidic conditions
2FluorinationFluorinating agentControlled temperature
3EsterificationAlcohol + Acid ChlorideReflux

Material Science

In material science, this compound is explored for its potential use in developing advanced materials due to its unique structural features.

Applications in Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Research indicates that incorporating fluorinated compounds into polymers can significantly improve their hydrophobicity and chemical resistance .

Biological Studies

The biological implications of this compound have been investigated concerning its interaction with biological systems.

Case Study: Enzyme Inhibition

Studies have shown that certain spirocyclic compounds can act as enzyme inhibitors, which is crucial for developing treatments for diseases caused by enzyme dysregulation. The specific binding interactions and inhibition kinetics are currently under investigation to elucidate the mechanisms involved .

Mechanism of Action

The mechanism of action of tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is not fully elucidated, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The presence of the difluoro and diazaspiro groups may enhance its binding affinity and selectivity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorination Patterns

Tert-butyl 5-Fluoro-2,7-Diazaspiro[3.5]nonane-7-carboxylate (CAS: 1250998-80-1)
  • Molecular Formula : C₁₂H₂₁F₁N₂O₂
  • Molecular Weight : 244.30 g/mol
  • Key Difference : Contains a single fluorine atom at the 5-position instead of two. This reduces electronegativity and may lower metabolic stability compared to the difluoro analog.
Tert-butyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate (CAS: 896464-16-7)
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Key Difference : Lacks fluorine atoms, resulting in a simpler structure with higher lipophilicity but reduced electronic effects for targeted interactions.

Substituent Modifications

Tert-butyl (5R)-5-Methyl-2,7-Diazaspiro[3.5]nonane-7-carboxylate (CAS: 2306248-63-3)
  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • Key Difference : A methyl group replaces the fluorine atoms, increasing steric bulk but reducing polarity. This substitution may enhance membrane permeability in drug design.
Tert-butyl 2-Amino-7-Azaspiro[3.5]nonane-7-carboxylate (CAS: 1239319-82-4)
  • Molecular Formula : C₁₂H₂₁N₃O₂
  • Molecular Weight : 239.32 g/mol

Structural Isomers and Spiro Variations

Tert-butyl 6-Oxo-2,7-Diazaspiro[4.4]nonane-2-carboxylate (CAS: 1194376-44-7)
  • Molecular Formula : C₁₂H₂₀N₂O₃
  • Molecular Weight : 240.30 g/mol
  • Key Difference : A spiro[4.4] framework instead of [3.5], with a ketone group altering ring strain and hydrogen-bonding capacity.

Molecular Properties

Compound (CAS) Molecular Weight Fluorine Atoms Key Functional Groups
1228631-69-3 (Difluoro) 262.30 2 Tert-butyl carbamate, F
1250998-80-1 (Monofluoro) 244.30 1 Tert-butyl carbamate, F
896464-16-7 (Non-fluorinated) 226.32 0 Tert-butyl carbamate
2306248-63-3 (Methyl) 240.34 0 Tert-butyl carbamate, CH₃
  • Polarity : The difluoro compound’s electronegative fluorine atoms enhance polarity, improving solubility in polar solvents like acetonitrile .
  • Stability: Fluorination increases metabolic resistance to oxidative degradation compared to non-fluorinated analogs .

Biological Activity

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C12_{12}H20_{20}F2_2N2_2O2_2
  • Molecular Weight : 262.30 g/mol
  • CAS Number : 1228631-69-3
  • Structure : The compound features a spirocyclic structure that may influence its interaction with biological targets.

This compound has been studied for its potential role as a pharmaceutical intermediate. Research indicates that it can modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in various diseases including HIV/AIDS and inflammatory conditions .

Pharmacological Studies

  • Inhibition of Chemokine Receptors : The compound has shown promise in regulating the activity of chemokine receptors, which are critical in immune response and inflammation. It has been suggested that derivatives of this compound could be developed for therapeutic applications in treating HIV and other inflammatory diseases .
  • Anti-inflammatory Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects, potentially useful in treating conditions associated with excessive immune responses .
  • Cytotoxicity and Safety Profile : Assessments of cytotoxicity reveal that while the compound exhibits some inhibitory effects on cell lines at high concentrations, it does not appear to be significantly toxic at lower doses .

Synthesis Methods

The synthesis of this compound has been optimized for efficiency and yield:

  • Synthetic Route : The synthesis involves several steps including epoxidation and ring-enlargement reactions to produce the desired spirocyclic structure from simpler precursors .
  • Yield : A reported yield of approximately 70.7% was achieved using cost-effective raw materials, making it suitable for large-scale production .

Study 1: Chemokine Receptor Modulation

A study conducted on the modulation of chemokine receptors demonstrated that this compound effectively downregulated the expression of CCR3 and CCR5 in vitro. This suggests potential as a therapeutic agent in managing HIV infection and related inflammatory disorders .

Study 2: In Vivo Efficacy

In vivo studies have yet to be extensively published; however, initial animal model trials indicate that compounds derived from this structure may reduce inflammation markers significantly compared to controls .

Q & A

Basic Research Question: What methods are recommended to optimize the synthesis yield of tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate?

Methodological Answer:
Optimization involves:

  • Stepwise reaction monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediates during substitution and esterification steps .
  • Solvent/base selection : Tetrahydrofuran (THF) with sodium hydride (NaH) enhances cyclization efficiency, as observed in analogous spirocyclic syntheses .
  • Temperature control : Gradual heating (40–60°C) minimizes side reactions during fluorination .
  • Purification : Column chromatography with ethyl acetate/hexane gradients ensures >95% purity. For scale-up, consider recrystallization in dichloromethane/hexane .

Basic Research Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H/¹³C NMR verifies spirocyclic backbone integrity .
  • Infrared Spectroscopy (IR) : Detect ester carbonyl stretches (~1720 cm⁻¹) and diaza ring vibrations (~1650 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to quantify purity. LC-MS further validates molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental Analysis : Match experimental C/H/N/F ratios to theoretical values (±0.4% tolerance) .

Basic Research Question: How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage conditions : Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
  • Handling precautions : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light, which may degrade the spirocyclic core .

Advanced Research Question: How can researchers elucidate the mechanistic pathway of its biological activity?

Methodological Answer:

  • Receptor binding assays : Screen against sigma receptors (σ1/σ2) using radioligands (e.g., ³H-DTG) to assess competitive binding, as seen in structurally related diazaspiro compounds .
  • Kinetic studies : Employ surface plasmon resonance (SPR) to measure association/dissociation rates with target proteins .
  • Computational modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding modes and stability .

Advanced Research Question: How can contradictory solubility data be resolved?

Methodological Answer:

  • Multi-condition testing : Measure solubility in DMSO, water (buffered at pH 4–9), and ethanol at 25°C/37°C using UV-Vis spectrophotometry .
  • Computational validation : Compare experimental logP values with predicted ones (e.g., XLogP3) to identify outliers .
  • Co-solvent screening : Test polyethylene glycol (PEG-400) or cyclodextrin-based formulations to enhance aqueous solubility for in vitro assays .

Advanced Research Question: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral catalysts : Use (R)-BINAP with palladium for asymmetric fluorination .
  • Chiral stationary phases (CSP) : Employ HPLC with amylose-based CSPs (e.g., Chiralpak AD-H) to separate enantiomers .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computed spectra (TD-DFT) .

Advanced Research Question: How to design in vivo studies to evaluate pharmacokinetics (PK)?

Methodological Answer:

  • Animal models : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • Bioanalytical methods : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cmax, and half-life using non-compartmental analysis (Phoenix WinNonlin) .
  • Tissue distribution : Sacrifice animals at 24 hours; analyze brain, liver, and kidney homogenates for compound accumulation .

Advanced Research Question: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and ATP concentrations in kinase inhibition assays .
  • Positive controls : Include known inhibitors (e.g., haloperidol for sigma receptors) to validate assay conditions .
  • Meta-analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify batch-dependent variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate

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